Glenvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

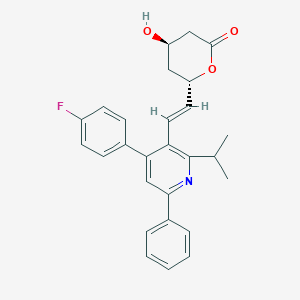

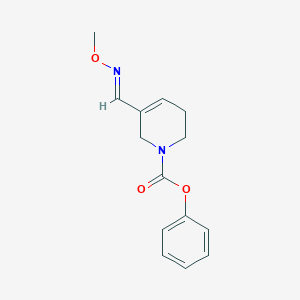

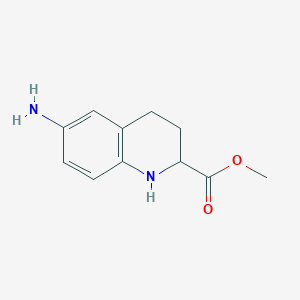

Glenvastatin is a naturally occurring compound that belongs to the family of statins. Statins are a class of drugs that are widely used to lower cholesterol levels in the blood. Glenvastatin has been found to have potent cholesterol-lowering effects and has been extensively studied for its potential use in treating hyperlipidemia and other related diseases.

Aplicaciones Científicas De Investigación

Photochemical Properties

Glenvastatin, also known as HR 780, is a HMG-CoA reductase inhibitor with specific photochemical properties. When exposed to light, especially in a methanol solution, glenvastatin undergoes photodegradation, leading to the formation of two main photoproducts, which are stereoisomers. These photoproducts have been identified and isolated using various analytical techniques like spectrophotometry, HPLC, and mass spectrometry. This study suggests potential photochemical applications of glenvastatin in various fields, including pharmaceuticals and photochemistry (Sobotta et al., 2011).

Cellular and Molecular Effects

Studies have demonstrated that simvastatin, a statin related to glenvastatin, influences cellular and molecular pathways. It shows effects on osteoblast differentiation and mineralization in MC3T3-E1 cells, suggesting potential applications in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001). Additionally, simvastatin has been shown to exert anti-inflammatory effects by reducing the expression of cytokines like interleukin-6 and interleukin-8 in circulating monocytes from hypercholesterolemic patients, indicating its potential use in inflammatory diseases (Rezaie-Majd et al., 2002).

Therapeutic Potential in Diseases

There is emerging evidence suggesting the therapeutic potential of simvastatin in various diseases. For instance, it has shown beneficial effects in reducing atherosclerotic lesions, as indicated by a study using high-resolution noninvasive magnetic resonance imaging (Corti et al., 2002). Moreover, simvastatin's anti-inflammatory properties have been evaluated in conditions like asthma, although the results did not indicate a therapeutic effect in this particular disease (Menzies et al., 2007).

Potential in Cancer Treatment

Recent research has highlighted the potential of simvastatin in cancer treatment. It may affect the proliferation, migration, and survival of cancer cells, and its antitumor effects are being extensively studied (Duarte et al., 2021).

Propiedades

Número CAS |

122254-45-9 |

|---|---|

Nombre del producto |

Glenvastatin |

Fórmula molecular |

C27H26FNO3 |

Peso molecular |

431.5 g/mol |

Nombre IUPAC |

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1 |

Clave InChI |

LJIZUXQINHXGAO-ITWZMISCSA-N |

SMILES isomérico |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |

SMILES |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

SMILES canónico |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

Sinónimos |

HR 780 HR-780 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)